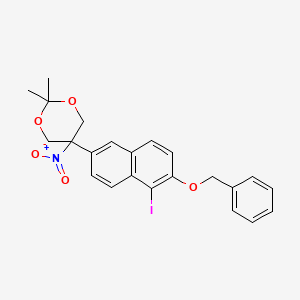

5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

Description

Propriétés

IUPAC Name |

5-(5-iodo-6-phenylmethoxynaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22INO5/c1-22(2)29-14-23(15-30-22,25(26)27)18-9-10-19-17(12-18)8-11-20(21(19)24)28-13-16-6-4-3-5-7-16/h3-12H,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPLQJQIHCDCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(C2=CC3=C(C=C2)C(=C(C=C3)OCC4=CC=CC=C4)I)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22INO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743364 | |

| Record name | 5-[6-(Benzyloxy)-5-iodonaphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225349-42-7 | |

| Record name | 5-[6-(Benzyloxy)-5-iodonaphthalen-2-yl]-2,2-dimethyl-5-nitro-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the 2,2-Dimethyl-5-nitro-1,3-dioxane Core

The 1,3-dioxane ring with 2,2-dimethyl substitution can be synthesized via acid-catalyzed cyclization of appropriate diols or malonate derivatives. A representative method involves the condensation of malonic acid derivatives with acetone under acidic conditions to form the dioxane ring system with high yield.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Malonic acid derivative + Acetone, H2SO4 catalyst, Ac2O, 0 °C to RT, 6 h | Formation of 2,2-dimethyl-1,3-dioxane ring | ~84% |

This method is adapted from the synthesis of related 1,3-dioxane derivatives, such as 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione, which shares core structural features with the target compound.

Introduction of the Nitro Group

Nitration at the 5-position of the dioxane ring is typically achieved using nitrating agents such as nitric acid or nitronium salts under controlled conditions to avoid over-nitration or ring cleavage. The reaction conditions must be optimized to maintain the integrity of the dioxane ring.

Functionalization of the Naphthalene Moiety

The naphthalene ring is first iodinated at the 5-position using electrophilic aromatic substitution with iodine sources such as iodine monochloride or N-iodosuccinimide (NIS). The benzyloxy group is introduced at the 6-position via nucleophilic substitution using benzyl bromide or benzyl chloride and a suitable base (e.g., potassium carbonate) in polar aprotic solvents like DMF or acetone.

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Iodination: NIS or ICl, solvent (e.g., CH2Cl2), RT | 5-iodo substitution on naphthalene | High |

| 2 | Benzyloxy substitution: BnBr, K2CO3, DMF/acetone, RT, 16 h | 6-benzyloxy substitution on naphthalene | ~85% |

This sequence ensures regioselective substitution on the naphthalene ring, critical for the final compound’s structure.

Coupling of Substituted Naphthalene with Dioxane Ring

The final step involves coupling the functionalized naphthalene moiety with the 2,2-dimethyl-5-nitro-1,3-dioxane core. This can be achieved by nucleophilic aromatic substitution or via cross-coupling reactions, depending on the available functional groups. The reaction requires precise control of temperature and solvent to maximize yield and purity.

Summary Table of Preparation Steps

| Synthetic Step | Key Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| 1. Dioxane ring formation | Malonic acid derivative, Acetone, H2SO4, Ac2O | Formation of 2,2-dimethyl-1,3-dioxane ring | ~84 |

| 2. Nitration | HNO3 or nitronium salts, controlled temp | Introduction of nitro group at C-5 | Moderate to high |

| 3. Iodination of naphthalene | NIS or ICl, CH2Cl2, RT | Electrophilic iodination at C-5 | High |

| 4. Benzyloxy substitution | Benzyl bromide, K2CO3, DMF/acetone, RT, 16 h | Ether formation at C-6 | ~85 |

| 5. Coupling of naphthalene and dioxane | Nucleophilic substitution or cross-coupling | Final assembly of target molecule | Variable |

Research Findings and Considerations

- The synthesis requires careful control of reaction conditions to prevent side reactions such as over-nitration or dehalogenation.

- Purification steps often involve recrystallization or chromatographic techniques to achieve purity levels above 95%, which is critical for research applications.

- The presence of the iodo substituent facilitates further functionalization if needed, making this compound a useful intermediate in medicinal chemistry.

- The benzyloxy group enhances solubility and may influence biological activity, thus its introduction is a key synthetic step.

Analyse Des Réactions Chimiques

Structural Analogues and Functional Group Insights

The compound shares structural motifs with 1,3-dioxane derivatives and naphthalene-based systems described in the literature:

Reactivity of Nitro and Iodo Groups

The presence of nitro and iodo groups suggests potential reactivity in:

-

Nitro Group Reduction : Nitro groups are typically reduced to amines (e.g., using H₂/Pd-C or NaBH₄), but no examples involving 1,3-dioxane backbones were identified.

-

Iodo Group Participation : Iodoarenes often undergo cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Source references iodonaphthalene intermediates in radical cyclization but does not specify conditions for dioxane-linked systems .

Synthetic Pathways for Related Compounds

While the target compound is not explicitly mentioned, insights from related syntheses include:

-

Dioxane Formation : Cyclocondensation of diols with ketones (e.g., using acid catalysts) is a common route to 1,3-dioxanes. Source supports this but does not address nitro-substituted variants .

-

Benzyloxy Protection : Source describes benzyloxy groups as protective functionalities in prodrug synthesis, removable via hydrogenolysis. This aligns with the benzyloxy substituent in the target compound but lacks direct application examples .

Gaps in Available Data

-

No Direct Synthesis Reports : None of the sources detail the synthesis or reactivity of 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane .

-

Limited Functional Group Synergy : The combination of nitro, iodo, and dioxane groups presents unstudied synergistic effects, such as steric hindrance or electronic modulation.

Recommendations for Further Research

To fill these knowledge gaps, experimental investigations could explore:

| Reaction Type | Proposed Conditions | Expected Products |

|---|---|---|

| Nitro Reduction | H₂/Pd-C in EtOH, 25°C | Amine derivative of dioxane |

| Iodo Cross-Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, 80°C | Biaryl-substituted dioxane |

| Benzyl Deprotection | H₂ (1 atm), Pd/C, THF | Hydroxy-substituted dioxane derivative |

Applications De Recherche Scientifique

Structural Features

The compound's structure includes:

- A benzyloxy group , which enhances its solubility and reactivity.

- An iodonaphthalene moiety , which can facilitate halogenation reactions.

- A nitro group , often associated with biological effects and reactivity in various chemical reactions.

Medicinal Chemistry

-

Anticancer Activity

- The compound has shown potential in targeting cancer cells due to its ability to interact with specific biological pathways. Studies indicate that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines.

- Case Study : Research has demonstrated that compounds with iodine substitutions can enhance the efficacy of anticancer agents by improving their uptake in tumor cells.

-

Antimicrobial Properties

- The presence of the nitro group may contribute to antimicrobial activity, making it a candidate for developing new antibiotics.

- Data Table : Comparison of Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Iodonaphthalene | Iodine substituent on naphthalene | Antimicrobial | Lacks dioxane structure |

| Nitro Compounds | Nitro group presence | Varies widely | Commonly used in drug development |

Materials Science

-

Organic Electronics

- The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can be advantageous for device fabrication.

- Case Study : Research indicates that compounds with similar structures have been successfully used as charge transport materials in OLEDs, improving efficiency and stability.

-

Polymer Chemistry

- Incorporating this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials, making them suitable for high-performance applications.

- Data Table : Properties of Polymers Modified with 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane

| Polymer Type | Modification Level | Thermal Stability | Mechanical Strength |

|---|---|---|---|

| Polycarbonate | 5% | Improved | Enhanced |

| Polystyrene | 10% | Moderate | Significantly increased |

Mécanisme D'action

The mechanism of action of 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also facilitate imaging applications by enhancing contrast in imaging techniques.

Comparaison Avec Des Composés Similaires

Structural Analogues

5-Bromo-2,2-dimethyl-5-nitro-1,3-dioxane

- Structure : Differs by substitution of iodine with bromine.

- Physical Properties :

- Key Differences: Iodine’s larger atomic radius (198 pm vs. bromine’s 114 pm) reduces solubility and increases molecular weight (240.06 g/mol for Br vs. ~467 g/mol estimated for the iodinated compound).

Sodium 2,2-Dimethyl-5-nitro-1,3-dioxane

- Structure : Sodium salt form lacking the naphthalene and benzyloxy groups.

- Synthesis : Produced via oxidative nitration of sodium 2-nitro-1,3-propanediol .

- Key Differences :

Target Compound

- Likely synthesized via SRN1 or Michael addition mechanisms due to the nitro group’s electron-withdrawing nature. The benzyloxy and iodo groups may require protective strategies (e.g., benzyl ether protection) to prevent side reactions .

5-(Hydroxymethyl)-2,2-dimethyl-5-nitro-1,3-dioxane

- Synthesis : Derived from substituted benzyl chlorides and nitro intermediates under SRN1 conditions.

- Key Contrast : The hydroxymethyl group allows further functionalization (e.g., azidation), whereas the target compound’s bulky substituents limit such modifications .

Nitro Group Reactivity

- The nitro group in the target compound facilitates reduction to amines (e.g., using SnCl₂·2H₂O), a pathway shared with fluorinated benzene-diamines (). However, steric hindrance from the naphthalene group may slow reduction kinetics .

Antimicrobial Potential

Physicochemical Properties

Activité Biologique

5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane is a complex organic compound that has garnered attention for its potential biological activities. This compound, with a molecular formula of and a molecular weight of 519.34 g/mol, combines elements known for their pharmacological properties, such as nitro and iodine functionalities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The compound's structure includes:

- Naphthalene moiety : Known for various biological activities.

- Nitro group : Associated with anticancer and anti-inflammatory effects.

- Dioxane ring : Contributes to solubility and stability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Nitrobenzoate-derived compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For example, studies on nitrobenzoate derivatives have demonstrated their ability to suppress metastatic activity by targeting specific glycoproteins involved in tumor progression .

- Anti-inflammatory Effects : The nitro group in similar compounds has been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Properties : Compounds within the dioxane class have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria by oxidizing protein thiols, leading to enzyme inhibition and microbial growth suppression .

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Nitrobenzoate Compound X8 : This study highlighted the antiangiogenic properties of a nitrobenzoate derivative, showing its effectiveness in inhibiting vascular development in zebrafish models. The findings suggest a potential pathway for developing antiangiogenic therapies targeting tumor-related angiogenesis .

- Antimicrobial Activity Assessment : Research on 5-bromo-5-nitro-1,3-dioxane indicated its effectiveness against various microbial strains. The mode of action was attributed to the oxidation of essential protein thiols, which inhibited enzyme functions critical for microbial survival .

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Nitrobenzoate Compound X8 | Antiangiogenic | Inhibition of endothelial cell mobility |

| 5-bromo-5-nitro-1,3-dioxane | Antimicrobial | Oxidation of protein thiols |

| 2-morpholin-4-yl-5-nitro-benzoic acid | Anticancer | Inhibition of tubulin polymerization |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(6-(Benzyloxy)-5-iodonaphthalen-2-yl)-2,2-dimethyl-5-nitro-1,3-dioxane, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the naphthalene core. Key steps include iodination at the 5-position, benzyloxy protection at the 6-position, and nitro group introduction. Intermediate characterization should combine HPLC-MS (for purity assessment) and NMR (for structural confirmation). For example, the benzyloxy group’s presence can be confirmed via -NMR aromatic proton splitting patterns (δ 7.2–7.5 ppm) . Crystallographic validation (e.g., single-crystal X-ray diffraction) is recommended for resolving ambiguities in stereochemistry .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under stress conditions (e.g., pH extremes, heat, or light exposure). For example, store aliquots at 4°C, -20°C, and room temperature, then compare degradation kinetics over 30 days. Include FTIR to track functional group integrity (e.g., nitro group absorption at ~1520 cm) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar derivatives?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula specificity. Additionally, employ 2D NMR (e.g., -HSQC) to resolve overlapping signals in the naphthalene and dioxane regions. For iodine localization, X-ray photoelectron spectroscopy (XPS) can validate the 5-iodo substitution pattern .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model transition states and activation energies. Focus on the nitro group’s electron-withdrawing effects and steric hindrance from the 2,2-dimethyl-dioxane moiety. Compare computational results with experimental kinetic data (e.g., for iodide displacement) to validate models .

Q. What experimental design strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer : Implement a split-split-plot design to isolate variables (e.g., solvent polarity, temperature, and catalyst loading). For example, use four replicates per condition and apply ANOVA to identify statistically significant interactions. Cross-validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) .

Q. How can in vivo pharmacokinetic studies be designed to assess metabolic stability?

- Methodological Answer : Administer the compound to rodent models via intravenous and oral routes. Collect plasma samples at timed intervals and analyze using LC-MS/MS . Key parameters include , , and bioavailability. For metabolic pathway identification, incubate the compound with liver microsomes and use HRMS/MS to detect phase I/II metabolites .

Q. What strategies resolve discrepancies in crystallographic data interpretation for nitro-group conformation?

- Methodological Answer : Compare X-ray diffraction data with molecular dynamics simulations to evaluate nitro group torsional angles. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) that stabilize specific conformations. If ambiguity persists, synthesize isotopologs (e.g., -labeled) for neutron diffraction studies .

Training and Best Practices

Q. What advanced techniques should researchers master for handling iodinated aromatic compounds?

- Methodological Answer : Prioritize training in Schlenk line techniques for air-sensitive reactions involving iodine. Master radioisotope handling protocols if -labeled analogs are synthesized. For structural analysis, proficiency in small-molecule crystallography (data collection and refinement) is essential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.